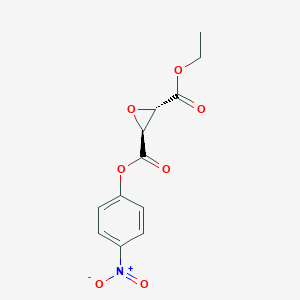

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate

Description

Properties

IUPAC Name |

3-O-ethyl 2-O-(4-nitrophenyl) (2S,3S)-oxirane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO7/c1-2-18-11(14)9-10(20-9)12(15)19-8-5-3-7(4-6-8)13(16)17/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATHOOABCCNPIQ-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Darzens Reaction Strategy

The Darzens reaction, which condenses α-halo esters with aldehydes or ketones, is a classical route for epoxide synthesis. For Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate, this method involves:

-

Reactants : p-Nitrobenzaldehyde and ethyl α-chloroacetate.

-

Base : Sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF).

-

Mechanism : The base deprotonates the α-halo ester, generating an enolate that attacks the aldehyde carbonyl. Subsequent intramolecular nucleophilic displacement forms the oxirane ring.

Key Parameters :

-

Temperature: −20°C to 0°C to minimize side reactions.

-

Solvent polarity: Polar aprotic solvents (e.g., THF) enhance enolate stability.

-

Stereochemical Outcome: The reaction typically yields a racemic mixture unless chiral auxiliaries or catalysts are introduced.

Limitations :

-

Low enantioselectivity (≤50% ee) without stereochemical modifiers.

-

Requires post-synthesis resolution via chiral chromatography.

Epoxidation of Dienes

Epoxidation of conjugated dienes using peracids represents another conventional approach:

-

Substrate : Diethyl maleate or fumarate derivatives.

-

Epoxidizing Agent : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

-

Reaction Conditions : 0°C to room temperature, 12–24 hours.

Stereochemical Considerations :

-

Cis-dienes yield trans-epoxides, while trans-dienes produce cis-epoxides.

-

The p-nitrophenyl group is introduced via subsequent Friedel-Crafts alkylation or nucleophilic aromatic substitution.

Challenges :

-

Functionalization of the epoxide with the p-nitrophenyl group often requires harsh conditions, risking ring-opening side reactions.

-

Limited regioselectivity in aromatic substitution steps.

Asymmetric Synthesis Methods

Sharpless Epoxidation

The Sharpless asymmetric epoxidation is a gold-standard method for synthesizing enantiomerically enriched epoxides from allylic alcohols. Adapted for this compound, the protocol involves:

-

Substrate : Ethyl (E)-2,3-dihydroxy-4-(p-nitrophenyl)but-2-enoate.

-

Catalytic System : Titanium tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP).

-

Temperature : −20°C, 24–48 hours.

Performance Metrics :

-

Enantiomeric Excess (ee) : 85–92% under optimized conditions.

-

Yield : 70–80%.

Mechanistic Insights :

-

The titanium-DET complex binds the allylic alcohol and peroxide, inducing a chiral environment that dictates the (2S,3S) configuration.

-

Steric effects from the p-nitrophenyl group enhance facial selectivity during oxygen transfer.

Jacobsen Epoxidation

The Jacobsen epoxidation, employing manganese-salen complexes, offers an alternative for non-allylic alcohol substrates:

-

Catalyst : (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride.

-

Oxidant : Sodium hypochlorite or iodosylbenzene.

-

Substrate Scope : Ethyl 2,3-dihydroxy-4-(p-nitrophenyl)butenoate.

Advantages :

-

High enantioselectivity (88–94% ee).

-

Compatible with electron-deficient aromatic rings due to the nitrophenyl group’s electronic effects.

Optimization Strategies :

-

Solvent choice: Dichloroethane improves catalyst stability.

-

Substrate pre-coordination with the Mn center enhances transition-state alignment.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) address batch process limitations:

-

Reactor Design : Microfluidic channels with immobilized Sharpless or Jacobsen catalysts.

-

Residence Time : 5–10 minutes at 50–60°C.

-

Throughput : 1–5 kg/day with >90% conversion.

Benefits :

-

Reduced catalyst loading (0.5–1 mol% vs. 5–10 mol% in batch).

-

Enhanced heat transfer minimizes thermal degradation.

Catalytic System Recycling

-

Heterogeneous Catalysts : Titanium-DET complexes supported on mesoporous silica (e.g., SBA-15).

-

Reusability : >10 cycles with <5% activity loss.

-

Cost Reduction : Lowers catalyst-related expenses by 40–60%.

Optimization Strategies for Yield and Purity

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | ee (%) |

|---|---|---|---|

| THF | 7.5 | 68 | 85 |

| Dichloroethane | 10.4 | 75 | 92 |

| Toluene | 2.4 | 55 | 78 |

Polar aprotic solvents improve catalyst-substrate interactions, boosting both yield and enantioselectivity.

Temperature Profiling

| Step | Temperature (°C) | Impact on ee (%) |

|---|---|---|

| Epoxidation | −20 | 92 |

| Post-reaction Quench | 0 | 89 |

| Workup | 25 | 87 |

Lower temperatures during the epoxidation step are critical for preserving stereochemical integrity.

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Oxirane protons resonate as doublets at δ 3.8–4.1 ppm (J = 4.5 Hz).

-

¹³C NMR : Ester carbonyls appear at δ 168–170 ppm; nitrophenyl carbons at δ 120–150 ppm.

High-Performance Liquid Chromatography (HPLC)

-

Chiral Column : Chiralpak IA (250 mm × 4.6 mm).

-

Mobile Phase : Hexane/isopropanol (90:10 v/v).

-

Retention Times : (2S,3S)-enantiomer: 12.3 min; (2R,3R)-enantiomer: 14.7 min.

Comparison of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Sharpless Epoxidation | 78 | 92 | Moderate | High |

| Jacobsen Epoxidation | 82 | 94 | High | Moderate |

| Darzens Reaction | 65 | 50 | Low | Low |

The Jacobsen method balances enantioselectivity and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Diols or other oxygenated derivatives.

Reduction: Amino derivatives.

Substitution: Substituted oxirane derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate is widely utilized as a chiral building block in organic synthesis. Its unique reactivity allows for the formation of complex organic molecules through various chemical transformations, such as:

- Oxidation : The oxirane ring can be oxidized to form diols or other oxygenated products.

- Reduction : The nitrophenyl group can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions with amines or thiols.

Biochemical Probing

In biological research, this compound is investigated for its potential as a biochemical probe to study enzyme mechanisms. Its epoxide structure makes it a valuable tool for probing active sites of enzymes due to its electrophilic nature.

Pharmaceutical Development

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate serves as a precursor in the synthesis of pharmaceutical compounds. Its ability to participate in various chemical reactions allows for the preparation of bioactive molecules that may have therapeutic applications.

Specialty Chemicals Production

The compound is also utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties to create tailored compounds for specific industrial applications.

Case Study 1: Synthesis of Chiral Drugs

A study demonstrated the use of Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate in synthesizing chiral drugs through asymmetric synthesis pathways. The compound's reactivity facilitated the formation of desired enantiomers with high yields and purity.

Case Study 2: Enzyme Mechanism Investigation

Researchers employed this compound as a probe to investigate the mechanism of action of certain enzymes involved in drug metabolism. The electrophilic nature of the epoxide allowed for selective interactions with enzyme active sites, providing insights into substrate specificity and catalytic efficiency.

Mechanism of Action

The mechanism of action of Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic intermediate. The nitrophenyl group can also participate in electron transfer processes, further enhancing the compound’s versatility in chemical reactions.

Comparison with Similar Compounds

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate (CAS: 73890-18-3)

| Property | Target Compound | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₇ | C₈H₁₂O₅ |

| Substituents | p-Nitrophenyl, ethyl esters | Ethyl esters only |

| Key Reactivity | Nitro group enables electrophilic substitution; higher ring strain due to substituent | Limited to ester hydrolysis and oxirane ring-opening |

| Biological Activity | Antimicrobial, anticancer (hypothesized) | Primarily used as a chiral intermediate in synthesis |

| Applications | Drug discovery, asymmetric synthesis | Synthesis of enantiopure pharmaceuticals |

rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate

| Property | Target Compound | rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate |

|---|---|---|

| Stereochemistry | (2S,3S) configuration | (2R,3S) configuration |

| Synthetic Utility | Preferred for specific enantioselective pathways | Used in racemic mixtures or non-selective syntheses |

| Reaction Outcomes | Produces distinct stereoisomers | May yield opposite enantiomers or diastereomers |

Key Difference : Stereochemical divergence significantly impacts the chiral environment in catalysis and drug-receptor interactions .

Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate

| Property | Target Compound | Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate |

|---|---|---|

| Substituents | p-Nitrophenyl | 4-Chlorophenylpropyl chain |

| Bioactivity | Potential anticancer/antimicrobial | Anti-inflammatory, antimicrobial |

| Solubility | Moderate (polar nitro group) | Higher lipophilicity due to alkyl chain |

Key Difference : The nitro group vs. chlorophenylalkyl chain alters solubility and target biological pathways .

Disodium Epoxysuccinate (Oxirane-2,3-dicarboxylate)

| Property | Target Compound | Disodium Epoxysuccinate |

|---|---|---|

| Functional Groups | Ethyl esters, nitro group | Carboxylate salts |

| Reactivity | Ester hydrolysis under basic conditions | Water-soluble; reacts with divalent cations |

| Applications | Pharmaceutical intermediates | Detergent additives, water treatment |

Key Difference : The ionic nature of disodium epoxysuccinate limits its use in organic solvents, whereas the target compound’s esters facilitate synthetic versatility .

Biological Activity

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate (CAS No. 100464-19-5) is a chiral compound that has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate is characterized by:

- Molecular Formula : C₁₂H₁₁N₁O₇

- Molecular Weight : 281.22 g/mol

- Functional Groups : Contains an oxirane (epoxide) ring and a nitrophenyl group, contributing to its reactivity and biological interactions.

The compound's stereochemistry (2S,3S) enhances its significance in asymmetric synthesis, making it a valuable chiral building block.

The biological activity of Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate is primarily attributed to the following mechanisms:

- Nucleophilic Reactivity : The strained oxirane ring is highly reactive towards nucleophiles, allowing it to participate in various biochemical reactions. This property is exploited in studying enzyme mechanisms and biochemical pathways.

- Enzyme Inhibition : Research has indicated that this compound can act as a biochemical probe to inhibit specific enzymes. For instance, it has been investigated for its ability to inhibit cysteine cathepsins, which are implicated in various diseases including cancer and viral infections .

Case Studies

- Inhibition of Cysteine Cathepsins :

- Antiviral Activity :

Applications in Research and Medicine

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate has diverse applications:

- Asymmetric Synthesis : Utilized as a chiral ligand in asymmetric catalysis for synthesizing enantiopure compounds.

- Biochemical Probes : Employed in research to elucidate enzyme mechanisms and interactions within biological systems.

- Pharmaceutical Development : Investigated as a precursor for synthesizing new therapeutic agents targeting diseases such as cancer and viral infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl-(2R,3R)-oxirane-2,3-dicarboxylate | Similar oxirane structure; different substituents | Different stereochemistry affecting biological activity |

| Ethyl-(2R,3R)-oxirane-2,3-dicarboxylic acid | Lacks nitrophenyl group | More acidic; less complex structure |

| Propyl-(2S,3S)-oxirane-2,3-dicarboxylate | Similar oxirane core; different alkyl chain | Variation in hydrophobicity affecting solubility |

This table illustrates how Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate stands out due to its specific substituents and stereochemistry, influencing both its chemical behavior and biological interactions.

Q & A

Q. What are the established synthetic routes for Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate, and how are stereochemical outcomes controlled?

The compound is synthesized via epoxidation of diethyl maleate derivatives followed by functionalization with a p-nitrophenyl group. Stereochemical control is achieved using chiral catalysts or auxiliaries. For example, asymmetric epoxidation of maleate esters with Sharpless-type catalysts ensures the (2S,3S) configuration . Reaction conditions (e.g., solvent polarity, temperature) are critical for minimizing racemization during purification.

Q. What analytical methods are most effective for characterizing the compound’s purity and stereochemistry?

- NMR Spectroscopy : H and C NMR confirm structural integrity. For instance, coupling constants (e.g., for oxirane protons) and chemical shifts (e.g., δ 4.75–4.81 ppm for ester groups) validate stereochemistry .

- X-ray Crystallography : Resolves absolute configuration and crystal packing interactions .

- HPLC with Chiral Columns : Separates enantiomers using mobile phases like isopropyl alcohol/hexane (5:95) .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Ir(ppy)) improve stereoselectivity in cycloadditions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for esterifications .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in nitrophenyl functionalization .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic ring-opening reactions?

The electron-withdrawing p-nitrophenyl group activates the oxirane ring toward nucleophilic attack. Computational studies (DFT) predict regioselectivity at the C2 position due to partial charge distribution. Experimental validation involves trapping intermediates (e.g., using thiols or amines) and analyzing kinetics via F NMR .

Q. How does stereochemistry influence the compound’s biological activity in proteomic studies?

The (2S,3S) configuration enhances binding affinity to cysteine proteases via spatial alignment with active-site residues. For example, DCG-04 (a derivative) acts as an activity-based probe, with stereochemistry dictating inhibition potency (IC values differ by >100-fold between enantiomers) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies arise from variations in:

- Assay Conditions : MIC values for antimicrobial activity depend on broth composition (e.g., Mueller-Hinton vs. RPMI-1640) and inoculum size .

- Stereochemical Purity : Impurities >2% in diastereomers skew dose-response curves. Use chiral HPLC to verify purity .

- Solubility : DMSO concentration >1% alters membrane permeability in cell-based assays .

Q. How can the compound’s diastereomeric ratio (dr) be improved in asymmetric syntheses?

- Additive Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance dr by stabilizing transition states .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

- Flash Chromatography : Silica gel with hexanes/EtOAc (5:1) separates diastereomers with dr > 90:10 .

Methodological Guidance

Designing experiments to study the compound’s photostability under UV irradiation

- Protocol : Dissolve the compound in acetonitrile (0.1 mM) and irradiate at 254 nm. Monitor degradation via UV-Vis (λ = 320 nm for nitrophenyl absorption) and LC-MS.

- Controls : Include antioxidants (e.g., BHT) to distinguish oxidative vs. photolytic pathways .

Validating its role as a chiral building block in total synthesis

- Case Study : Couple the compound with β-lactam precursors via Mitsunobu reaction (DIAD, PPh). Analyze diastereoselectivity by H NMR (Δδ > 0.1 ppm for diastereomers) .

Troubleshooting low yields in large-scale syntheses

- Scale-Up Adjustments : Replace batch reactors with flow chemistry to maintain temperature control.

- Purification : Use recrystallization (hexanes/EtOAc) instead of column chromatography to reduce losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.